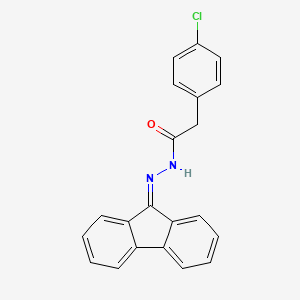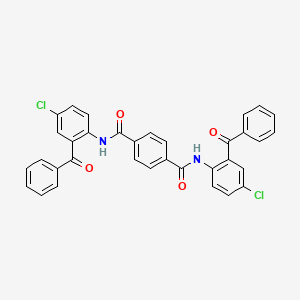
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide is a chemical compound that has gained significant attention in scientific research. It is a fluorescent probe that is used in various biological applications, including imaging and sensing. The compound's unique properties make it an attractive option for researchers in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
The compound has various scientific research applications, including:
1. Fluorescence imaging: The compound's fluorescent properties make it an ideal probe for imaging biological systems, including cells and tissues.
2. Protein labeling: The compound can be used to label proteins, which allows researchers to study protein-protein interactions and protein localization.
3. Sensing: The compound can be used as a sensor to detect various biological molecules, including metal ions and reactive oxygen species.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide involves the formation of a Schiff base with amino groups in biological molecules. The compound's fluorescent properties are due to the formation of an imine bond with the amino group, resulting in a highly fluorescent product.
Biochemical and Physiological Effects
The compound has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Advantages:
1. High fluorescence quantum yield: The compound has a high fluorescence quantum yield, making it an ideal probe for fluorescence imaging.
2. Non-toxic: The compound is non-toxic, making it suitable for use in biological systems.
3. Easy to synthesize: The compound is easy to synthesize, making it readily available for scientific research.
Limitations:
1. Limited solubility: The compound has limited solubility in aqueous solutions, which can limit its use in biological systems.
2. Sensitivity to pH: The compound's fluorescence properties are sensitive to pH, which can affect its use in biological systems.
3. Limited stability: The compound has limited stability, which can affect its use in long-term experiments.
Orientations Futures
1. Development of new fluorescent probes: Researchers are working on developing new fluorescent probes with improved properties, including higher quantum yields and improved solubility.
2. Application in drug discovery: The compound's ability to label proteins could be used in drug discovery to identify new drug targets.
3. Development of new sensing applications: The compound's sensing properties could be used to develop new sensors for various biological molecules, including neurotransmitters and hormones.
4. Application in cancer research: The compound's fluorescent properties could be used to study the behavior of cancer cells and the effectiveness of cancer treatments.
Conclusion
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide is a unique compound that has gained significant attention in scientific research. Its fluorescent properties make it an attractive option for various biological applications, including imaging, sensing, and protein labeling. The compound's synthesis is relatively simple, and it is non-toxic, making it suitable for use in biological systems. While the compound has limitations, ongoing research is focused on developing new probes and applications that could further expand its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide involves condensation of 4-chlorobenzaldehyde and 9H-fluoren-9-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(fluoren-9-ylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-15-11-9-14(10-12-15)13-20(25)23-24-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYAJSSWSPWNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(fluoren-9-ylideneamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)
![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)



![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)

![3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
![2-phenylethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144756.png)